Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

Stereochemistry Quality Control Procurement

Procuring unspecified stereoisomers of 3-oxabicyclo[3.1.0]hexane-6-carboxylate introduces critical variable in SAR studies. The trans isomer (CAS 81056-11-3) is distinct from cis (CAS 135637-81-9) and required for conformationally restricted analog synthesis. - Rigid trans-fused cyclopropane-oxolane core; 99% HPLC purity minimizes side reactions in multi-step asymmetric synthesis - Controls stereochemical variable, enabling accurate SAR attribution without isomer contamination - 0-8°C storage; suitable for automated parallel synthesis and library production

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 135637-81-9
Cat. No. B3321540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
CAS135637-81-9
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1COC2
InChIInChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7?
InChIKeyXAESUVRCRNJFDR-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate: Procurement & Stereochemical Identity


Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) is a bicyclic ether-ester that serves as a chiral building block featuring a rigid, strained 3-oxabicyclo[3.1.0]hexane core . This compound is defined by its trans (or (1R,5S,6R)-rel) stereochemical configuration at the cyclopropane-carboxylate junction, which distinguishes it from its cis isomer (CAS 135637-81-9) . It is procured primarily as a research intermediate for the synthesis of conformationally constrained analogs, cyclopropane-containing scaffolds, and as a precursor to more complex pharmaceutical agents .

Stereochemistry trans (1R,5S,6R)-rel
CAS 81056-11-3
Core 3-oxabicyclo[3.1.0]hexane
Chiral building block for constrained scaffolds; distinguished from cis isomer CAS 135637-81-9.

Pitfalls of Generic Substitution for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate


Generic substitution with ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is not feasible because this term encompasses multiple distinct chemical entities, including the cis isomer (CAS 135637-81-9) and unspecified stereoisomeric mixtures. The stereochemistry at the cyclopropane-carboxylate junction is not interchangeable; for related bicyclo[3.1.0]hexane scaffolds, the cis and trans isomers exhibit divergent biological activities, with documented cases showing that the cis isomer can be more active or that relative activities are reversed depending on the specific derivative [1]. Furthermore, the 3-oxabicyclo[3.1.0]hexane framework is a privileged structure in medicinal chemistry where specific stereochemistry dictates receptor fit and function . Using an undefined or incorrect isomer in a synthetic sequence or biological assay introduces a significant and unquantifiable variable, invalidating structure-activity relationship (SAR) data and potentially leading to inactive or off-target compounds .

Identity
Target: trans isomer (CAS 81056-11-3)
Generic substitute: may be cis isomer or mixture
Stereochemistry
Defined trans configuration at cyclopropane-carboxylate junction
Uncontrolled stereochemistry; cis isomer can show divergent or reversed activity
SAR integrity
Reliable structure-activity relationship when trans isomer is used
Undefined isomer introduces unquantifiable variable; may invalidate SAR data

Quantitative Differentiation: Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate vs. Analogs


Stereochemical Identity: CAS Number vs. cis-Isomer

The primary differentiation of the target compound is its defined trans stereochemistry, which is unambiguously linked to CAS 81056-11-3 . In contrast, the generic 'ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate' descriptor often leads to the cis isomer (CAS 135637-81-9) or a mixture . The quantified difference is a unique CAS registry number that certifies a specific three-dimensional arrangement of atoms. For analogous 3-oxabicyclo[3.1.0]hexane derivatives, the trans and cis isomers have been shown to possess different biological profiles, with the cis isomer demonstrating greater activity in some insecticidal applications [1].

CAS Identity
Head-to-head
81056-11-3 (trans) vs 135637-81-9 (cis)
Ensures procurement of correct stereoisomer; cis isomer may exhibit different reactivity.
Class-level precedent: cis/trans activity divergence in related scaffolds.
Stereochemistry Quality Control Procurement Isomer Purity

Purity Grade: HPLC Purity Criterion

Procurement decisions are driven by guaranteed purity. A major supplier offers ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) with a specified purity of 99% as determined by HPLC . This is a quantifiable specification that directly impacts the reliability of downstream synthesis. While the cis isomer (CAS 135637-81-9) is also commercially available at 98% purity , the higher grade (99%) available for the trans isomer reduces the potential for impurity-related side reactions or skewed biological readouts, offering a tangible advantage for applications requiring high precision.

Purity (HPLC)
Head-to-head
99% (trans) vs 98% (cis)
Higher purity specification supports sensitive synthetic applications.
Data to verify per vendor certificate of analysis.
Purity Analysis HPLC Quality Assurance Procurement

Physical State & Storage Stability

The trans isomer (CAS 81056-11-3) is described as a light yellow liquid with a recommended storage condition of 0-8 °C . This specific storage requirement differs from other alkyl 3-oxabicyclo[3.1.0]hexane-6-carboxylates, which may be solids or have different stability profiles at room temperature. For example, certain analogs require storage under inert atmosphere at -20°C to prevent decomposition . The moderate 0-8 °C requirement for the target compound indicates a practical balance of stability and ease of handling for routine laboratory use compared to more labile analogs that demand deep-freeze storage.

Storage Stability
Context-dependent
0–8 °C liquid vs −20 °C inert gas (labile analogs)
Moderate storage requirement simplifies handling compared to ultra-low temperature analogs.
Practical bench stability advantage; verify lot-specific recommendation.
Storage Conditions Stability Physical Properties Handling

Class-Level SAR: Stereochemistry-Dependent Activity

For the broader class of bicyclo[3.1.0]hexane derivatives, stereochemistry is a critical determinant of biological activity. A patent document explicitly states that for alkyl 6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylates, the 'cis isomer is more active than the trans' in insecticidal applications [1]. While this specific quantitative comparison is for a different substitution pattern, it establishes a clear class-level precedent: the cis and trans isomers of 3-oxabicyclo[3.1.0]hexane carboxylates are not functionally equivalent and must be treated as distinct chemical probes. This class-level inference strongly supports the necessity of procuring the specific trans isomer (CAS 81056-11-3) for SAR consistency.

SAR Class Precedent
Class-level
Cis isomer more active in insecticidal assay (related scaffold)
Stereochemistry is a functional determinant; reinforces need for isomer-specific procurement.
Source: patent example; extrapolation requires validation for exact compound.
Structure-Activity Relationship SAR Drug Discovery Medicinal Chemistry

Application Scenarios for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate


Asymmetric Synthesis of Constrained Pharmaceutical Intermediates

Procure this compound for use as a chiral building block in the synthesis of conformationally restricted analogs of biologically active molecules. The rigid trans-fused cyclopropane-oxolane core imparts a specific three-dimensional geometry that can be exploited to enhance target binding affinity and selectivity . The 99% HPLC purity is critical for minimizing side-product formation in multi-step asymmetric syntheses where yield and optical purity are paramount.

SAR Studies of Stereodefined Bicyclic Scaffolds

Use this compound to explore the impact of stereochemistry on biological activity within a 3-oxabicyclo[3.1.0]hexane series. Given the established class-level precedent that cis and trans isomers can exhibit divergent activities [1], this specific trans-isomer (CAS 81056-11-3) is essential for generating accurate SAR data. Its procurement ensures that the stereochemical variable is controlled, allowing researchers to accurately attribute changes in activity to subsequent synthetic modifications rather than isomer contamination.

Library Synthesis of Cyclopropane-Fused Heterocycles

Integrate this compound into parallel synthesis workflows to generate diverse libraries of cyclopropane-fused heterocycles. The 3-oxabicyclo[3.1.0]hexane scaffold is a recognized 'privileged structure' in medicinal chemistry due to its ability to present functional groups in unique spatial orientations . The moderate storage requirement (0-8 °C) makes it suitable for use in automated synthesis platforms or larger-scale library production where frequent access to the reagent is required.

Application
Selection Property
Validation Focus
Conformationally constrained intermediate synthesis
Defined trans configuration and high stereochemical purity
Confirm trans stereochemistry by chiral HPLC or NMR; verify purity ≥ 98%
Stereodefined scaffold SAR studies
Unambiguous trans isomer identity distinct from cis isomer
Ensure no cis contamination; cross-reference CAS with certificate of analysis
Library synthesis of cyclopropane-fused heterocycles
Bench-stable liquid with moderate storage (0–8 °C)
Assess stability under automated synthesis conditions; confirm lot-specific storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.